3-(Difluoromethoxy)-2-fluoroaniline

Description

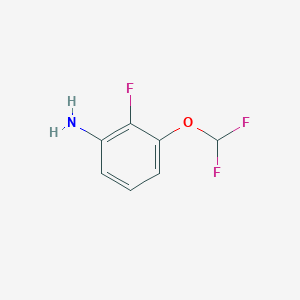

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(difluoromethoxy)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRZXNSXNQBBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738198 | |

| Record name | 3-(Difluoromethoxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261498-41-2 | |

| Record name | 3-(Difluoromethoxy)-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261498-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Difluoromethoxy 2 Fluoroaniline

Established Synthetic Routes to Difluoromethoxy-Substituted Anilines

The construction of difluoromethoxy-substituted anilines can be approached through various established routes, which typically involve either building the aromatic ring with the desired substituents already in place or, more commonly, by functionalizing a pre-existing aromatic core in a stepwise manner.

Multi-step Synthesis from Precursors

A common strategy for synthesizing complex anilines involves a sequence of reactions starting from a simpler, commercially available precursor. For a target molecule like 3-(Difluoromethoxy)-2-fluoroaniline, a logical precursor would be a nitrophenol derivative, which allows for the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to the desired aniline (B41778).

A general synthetic sequence can be outlined as follows:

Nitration: Introduction of a nitro group onto an appropriately substituted benzene (B151609) ring.

Introduction of the Fluoro Group: This can be achieved through various methods, such as the Schiemann reaction on an aniline or by starting with a pre-fluorinated precursor. google.com

Introduction of the Hydroxyl Group: Often achieved through nucleophilic aromatic substitution or other standard transformations.

Difluoromethylation of the Phenol (B47542): Conversion of the hydroxyl group to a difluoromethoxy group.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an aniline. libretexts.org

For instance, a plausible route to a related compound, 4-(difluoromethoxy)aniline, starts with 4-nitrophenol. The phenol is reacted with a difluoromethylating agent, and the resulting 4-(difluoromethoxy)nitrobenzene (B73078) is then reduced using catalysts like ferric oxide and activated carbon with hydrazine (B178648) hydrate (B1144303) as the reducing agent to yield the final aniline. google.com Similarly, the synthesis of 2,3-difluoroaniline (B47769) can be achieved from precursors like 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) through catalytic hydrogenation. chemicalbook.com These established sequences highlight the modular nature of aromatic compound synthesis, where functional groups are introduced and manipulated sequentially.

Reductive Amination Approaches

The process typically occurs in a single step where the carbonyl compound, amine (ammonia in this case), and a reducing agent are combined. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but will readily reduce the intermediate imine or iminium ion formed in situ. libretexts.orglibretexts.orgyoutube.com While highly effective for many amine syntheses, the availability of the specific difluoromethoxy- and fluoro-substituted benzaldehyde (B42025) precursor is a key prerequisite for this route. organic-chemistry.orgrsc.org

Strategies for Introducing the Difluoromethoxy Moiety

The introduction of the –OCHF₂ group onto an aromatic ring, specifically onto a phenol, is a pivotal step in the synthesis of the target compound. Several methodologies have been developed for this transformation, ranging from classical techniques to modern metal-mediated and radical-based approaches. nih.govrsc.org

The most conventional method for O-difluoromethylation involves the reaction of a phenol with a source of difluorocarbene (:CF₂). orgsyn.org Historically, chlorodifluoromethane (B1668795) (CHClF₂) has been used as a difluorocarbene precursor, though its use is now restricted due to its ozone-depleting properties. rsc.org

A more contemporary and practical approach utilizes stable, solid reagents that generate difluorocarbene upon heating. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used reagent for this purpose. orgsyn.orgorgsyn.org When heated in the presence of a base (like lithium hydroxide (B78521) or potassium carbonate) and a phenol, it decarboxylates to generate difluorocarbene. The electrophilic carbene is then trapped by the nucleophilic phenoxide ion to form the desired aryl difluoromethyl ether. orgsyn.orgsci-hub.se This method is operationally simple and tolerates a wide variety of functional groups on the phenol. orgsyn.orgsci-hub.se

Table 1: Comparison of Conventional Difluoromethylation Reagents for Phenols

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chlorodifluoromethane (CHClF₂) | Base (e.g., NaOH), solvent (e.g., dioxane/H₂O) | Historically effective | Gaseous, ozone-depleting |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat (e.g., 120 °C), base, solvent (e.g., DMF, MeCN) | Bench-stable solid, commercially available, good functional group tolerance orgsyn.orgorgsyn.org | Requires elevated temperatures |

Transition metal catalysis offers alternative pathways for forming C–O bonds, including the O-difluoromethylation of phenols. While direct metal-catalyzed O-difluoromethylation of phenols is less common than C-H difluoromethylation, related cross-coupling strategies can be employed. For instance, palladium-catalyzed methods have been developed for the difluoromethylation of aryl boronic acids, which could be part of a multi-step sequence. cas.cn

Copper-mediated reactions are also prominent in fluorine chemistry. While many applications focus on C–CF₂H bond formation, copper can facilitate the formation of the difluoromethyl ether. cas.cnrsc.org These methods often involve oxidative conditions and a suitable difluoromethyl source like TMSCF₂H (difluoromethyltrimethylsilane). cas.cn The development in metal-catalyzed approaches continues to provide milder and more efficient options for incorporating fluorinated motifs. nih.gov

Radical-based methods have emerged as a powerful tool for late-stage functionalization, including the introduction of the difluoromethoxy group. researchgate.net These reactions often proceed under mild conditions, frequently initiated by photoredox catalysis. nih.gov

For O-difluoromethylation, a strategy can involve the generation of a difluoromethyl radical (•CF₂H) which is then trapped by a phenol derivative. However, more common is the generation of a difluoromethoxy radical (•OCF₂H) or the use of reagents that deliver the entire moiety. researchgate.net Visible-light photoredox catalysis can be used to generate difluorocarbene from precursors like difluorobromoacetic acid, which then reacts with phenols to give high yields under mild, room-temperature conditions. nih.gov Another approach involves the direct C-H difluoromethoxylation of arenes using specialized reagents under photoredox conditions, though this is less specific for O-difluoromethylation of a pre-existing phenol. researchgate.net Radical pathways offer complementary reactivity to traditional ionic methods, expanding the toolkit for synthesizing complex fluorinated molecules. nih.govresearchgate.net

Process Chemistry Considerations for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of factors such as cost, safety, efficiency, and robustness of the chemical process. For the synthesis of this compound, several key aspects would need to be addressed for scalable production.

The choice of starting materials and reagents is critical. The use of commercially available and relatively inexpensive 3-(Difluoromethoxy)aniline as a starting material is advantageous. For the fluorination step, the cost and availability of the fluorinating agent and any catalysts would be a major consideration. While some advanced catalytic systems may offer high selectivity, the cost of ligands and metal precursors can be prohibitive for large-scale manufacturing.

The development of one-pot or telescoping procedures, where multiple reaction steps are carried out in a single reactor without isolation of intermediates, can significantly improve process efficiency and reduce waste. For example, a one-pot conversion of aryl halides or boronic acids to difluoromethyl ethers has been reported, which could be a model for developing a streamlined synthesis of the target molecule's precursors. nih.gov

Continuous flow chemistry is another important technology for scalable and safer production. Flow processes can offer better control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents or intermediates. A scalable continuous flow process for the synthesis of Eflornithine, which involves a difluoromethylation step, highlights the potential of this technology for producing fluorinated pharmaceuticals.

Finally, purification of the final product is a crucial step. The development of a robust crystallization process would be preferable to chromatographic purification, which is often not feasible or cost-effective on a large scale.

The following table outlines key considerations for the scalable synthesis of fluorinated anilines.

| Process Parameter | Consideration | Potential Solution |

| Cost of Goods | High cost of fluorinating agents and catalysts. | Use of inexpensive catalysts (e.g., iron), development of recyclable catalysts, efficient one-pot processes. |

| Safety | Handling of potentially hazardous reagents (e.g., strong acids, oxidants). | Use of milder reagents, implementation of continuous flow chemistry to minimize quantities of hazardous materials at any given time. |

| Process Efficiency | Number of synthetic steps, yields, and throughput. | Development of convergent synthetic routes, optimization of reaction conditions for high yield and selectivity, use of telescoping and one-pot procedures. |

| Environmental Impact | Solvent use, waste generation. | Use of green solvents, solvent recycling, mechanochemical synthesis, development of catalytic methods to reduce waste. |

| Product Purification | Removal of impurities and byproducts. | Development of robust crystallization methods to avoid chromatography. |

Cross-Coupling Reactions Involving this compound

While specific literature detailing the cross-coupling reactions of this compound is not extensively available, its reactivity can be inferred from the well-established behavior of substituted anilines and other fluoroalkylamines in palladium-catalyzed transformations. The presence of the amine functionality allows this molecule to act as a nucleophile in C-N bond-forming reactions, most notably the Buchwald-Hartwig amination.

The electron-withdrawing nature of the difluoromethoxy and fluoro substituents is expected to decrease the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve efficient coupling. Research on the palladium-catalyzed arylation of fluoroalkylamines has shown that the use of weaker bases, such as potassium phenoxide (KOPh), can be advantageous. nih.govnih.gov Stronger bases often lead to the decomposition of the fluorinated aniline products. nih.gov

A suitable catalyst system for such couplings often involves a palladium precursor, like [Pd(allyl)Cl]₂, and a sterically hindered biarylphosphine ligand, such as AdBippyPhos. nih.govnih.gov These bulky ligands facilitate the crucial reductive elimination step, which is often rate-limiting in the catalytic cycle for electron-deficient amines. nih.govnih.gov

Beyond C-N couplings, the aniline group can be transformed into other functionalities that enable participation in a broader range of cross-coupling reactions. For instance, diazotization of the amine followed by a Sandmeyer-type reaction could introduce a halide, which would then allow 3-(difluoromethoxy)-2-fluorophenyl halides to participate as electrophilic partners in Suzuki, Sonogashira, Heck, and other common cross-coupling reactions.

The table below outlines potential cross-coupling reactions involving derivatives of this compound, based on established methodologies for similar substrates.

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Notes |

| Buchwald-Hartwig Amination | This compound & Aryl Halides/Triflates | Pd(0) or Pd(II) precursor, Bulky phosphine (B1218219) ligand (e.g., BippyPhos-type), Weak base (e.g., KOPh) | The electron-deficient nature of the aniline may necessitate carefully optimized conditions to favor C-N bond formation. |

| Suzuki Coupling | (3-(Difluoromethoxy)-2-fluorophenyl)boronic acid/ester & Aryl/Vinyl Halides/Triflates | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Requires prior conversion of the aniline to a boronic acid or ester derivative. |

| Sonogashira Coupling | (3-(Difluoromethoxy)-2-fluorophenyl)halide & Terminal Alkynes | Pd(0) catalyst, Copper(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Requires prior conversion of the aniline to a halide. |

| Heck Coupling | (3-(Difluoromethoxy)-2-fluorophenyl)halide & Alkenes | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N, K₂CO₃) | Requires prior conversion of the aniline to a halide. |

Mechanistic Investigations of Key Transformations

The mechanistic aspects of transformations involving this compound are primarily understood through studies of analogous systems, particularly in the context of palladium-catalyzed C-N cross-coupling. The catalytic cycle for the Buchwald-Hartwig amination of an aryl halide with this aniline is illustrative of the key steps and challenges.

The generally accepted mechanism proceeds as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate, [L-Pd(Ar)(X)].

Amine Coordination and Deprotonation: this compound coordinates to the palladium(II) center. Subsequent deprotonation by a base generates a palladium(II) amido complex, [L-Pd(Ar)(NHR')] where R' represents the 3-(difluoromethoxy)-2-fluorophenyl group. The choice of base is critical, as strong bases can lead to side reactions or decomposition of the desired product. nih.gov

Reductive Elimination: This is often the turnover-limiting step for electron-deficient anilines. nih.govnih.gov The C-N bond is formed, yielding the coupled product, N-aryl-3-(difluoromethoxy)-2-fluoroaniline, and regenerating the palladium(0) catalyst.

Studies on the coupling of fluoroalkylamines have provided significant insight into this final step. nih.govnih.gov The electron-withdrawing fluoroalkyl groups (in this case, the difluoromethoxy group) on the nitrogen atom make the palladium amido complex more electron-poor, which can slow down the rate of reductive elimination. nih.govnih.gov The use of electron-rich and bulky phosphine ligands is crucial to facilitate this step by promoting the necessary conformational changes at the metal center and increasing the electron density on the palladium, thereby favoring the reductive elimination process.

Furthermore, the synthesis of compounds containing a difluoromethoxy group can sometimes involve radical pathways, especially under photoredox catalysis conditions. nih.gov While not a direct transformation of this compound itself, the mechanistic principles are relevant to the broader chemistry of difluoromethoxylated aromatics. These reactions often involve the generation of a difluoromethoxy radical which then adds to an aromatic ring. nih.gov Understanding these alternative mechanistic pathways is crucial for designing synthetic routes that selectively target the desired functionalization without unintended side reactions.

Chemical Reactivity and Transformation of 3 Difluoromethoxy 2 Fluoroaniline

Common Synthetic Routes

While specific synthetic routes for 3-(Difluoromethoxy)-2-fluoroaniline are not extensively detailed in the provided search results, general principles of organofluorine chemistry suggest that its synthesis would likely involve the introduction of the difluoromethoxy and fluoro groups onto an aniline (B41778) or a precursor molecule. This could potentially be achieved through:

Fluorination of a corresponding methoxy (B1213986) aniline derivative.

Difluoromethoxylation of a fluorinated aniline precursor.

A multi-step synthesis starting from a simpler aromatic compound.

Key Reactions and Transformations

As a substituted aniline, this compound is expected to undergo reactions typical of primary aromatic amines. These include:

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Acylation: Reaction with acyl halides or anhydrides to form amides. For instance, 3-fluoroaniline (B1664137) reacts with acetic anhydride (B1165640) to produce acetic acid-(3-fluoro-anilide). chemicalbook.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Cross-coupling reactions: The carbon-fluorine and carbon-nitrogen bonds can potentially participate in various metal-catalyzed cross-coupling reactions to form more complex molecules. researchgate.net

The presence of the electron-withdrawing fluorine and difluoromethoxy groups will influence the reactivity of the aromatic ring and the basicity of the amino group.

Applications in Chemical Synthesis

The unique structural features of this compound make it a valuable building block in the synthesis of specialized chemicals, particularly in the pharmaceutical and agrochemical industries.

Spectroscopic and Computational Characterization of 3 Difluoromethoxy 2 Fluoroaniline

Role as a Building Block in Agrochemicals

Fluorinated compounds are widely used in the agrochemical sector to create more effective and stable pesticides and herbicides. alfa-chemistry.com The incorporation of the difluoromethoxy and fluoro groups from 3-(Difluoromethoxy)-2-fluoroaniline into a larger molecule can enhance its biological activity and resistance to metabolic degradation. While specific examples of agrochemicals derived from this particular aniline (B41778) are not provided in the search results, its potential as a precursor is significant given the prevalence of fluorinated motifs in modern crop protection agents. For instance, the fungicide Thrifluzamide and the insecticide Triflumuron are examples of commercially successful agrochemicals containing a trifluoromethoxy group. researchgate.net

Use as an Intermediate in Pharmaceutical Synthesis

The pharmaceutical industry heavily relies on organofluorine chemistry to develop new drugs with improved properties. numberanalytics.comnumberanalytics.com Fluorine substitution can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comnih.gov The difluoromethoxy group, in particular, is recognized for its favorable physicochemical properties in drug design. researchgate.net

Several fluorinated drugs are on the market, including the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex). numberanalytics.com Fluorinated anilines serve as key intermediates in the synthesis of many such pharmaceuticals. alfa-chemistry.com For example, 3-fluoroaniline (B1664137) is used in the preparation of analogs of radamide, which have potential as antitumor agents. chemicalbook.com Given this context, this compound is a promising starting material for the synthesis of novel drug candidates. Its structure could be incorporated into molecules targeting a wide range of diseases. For instance, 2-difluoromethoxyestradiol derivatives have been investigated for their anti-proliferative activity in cancer cells. nih.gov

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for confirming the structure and purity of chemical compounds. For this compound, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would provide crucial information.

Applications in Medicinal and Agrochemical Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: Would show signals for the aromatic protons and the proton of the difluoromethoxy group. The chemical shifts and coupling patterns of these signals would provide information about their chemical environment.

¹³C NMR: Would reveal the number and types of carbon atoms in the molecule. The carbon attached to the fluorine and difluoromethoxy groups would have characteristic chemical shifts.

¹⁹F NMR: Is particularly useful for fluorinated compounds and would show distinct signals for the fluorine atom on the ring and the two fluorine atoms in the difluoromethoxy group, confirming their presence and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-(Difluoromethoxy)-2-fluoroaniline, the mass spectrum would show a molecular ion peak corresponding to its molecular weight of 177.12 g/mol . cymitquimica.com The fragmentation pattern would offer further clues about its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group.

C-F stretching from the aromatic fluorine and the difluoromethoxy group.

C-O stretching of the ether linkage.

Aromatic C-H and C=C stretching .

While specific spectral data for this compound is not available in the provided search results, the expected patterns can be inferred from the known spectra of similar compounds like 3-fluoroaniline (B1664137). nih.gov

This compound stands as a testament to the growing importance of fluorinated building blocks in modern chemical synthesis. Its unique combination of a fluoro and a difluoromethoxy substituent on an aniline (B41778) framework provides a versatile platform for the development of novel compounds with potentially enhanced properties. As research in organofluorine chemistry continues to advance, the applications of specialized intermediates like this compound are poised to expand, driving innovation in the pharmaceutical, agrochemical, and materials science sectors. The continued exploration of its synthesis, reactivity, and incorporation into larger, more complex molecules will undoubtedly unlock new opportunities for scientific and technological progress.

Future Research Directions and Challenges

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of polysubstituted anilines, particularly those with multiple fluorine-containing groups, presents a significant challenge in organic chemistry. Future research will undoubtedly focus on the development of more efficient and selective methods for the preparation of 3-(Difluoromethoxy)-2-fluoroaniline and its derivatives.

Key areas of investigation will likely include:

Late-Stage Functionalization: Introducing the difluoromethoxy and fluoro groups at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecular scaffolds. Developing novel C-H activation methods that can selectively introduce these groups onto an aniline (B41778) ring would be a major advancement.

Novel Fluorinating and Difluoromethoxylating Reagents: The development of new reagents that are more stable, easier to handle, and offer higher selectivity will be crucial. For instance, visible-light photoredox catalysis has emerged as a powerful tool for the introduction of fluorinated motifs under mild conditions. nih.gov Further exploration of photocatalytic methods for the synthesis of compounds like this compound could lead to more sustainable and efficient processes.

Catalytic Methods: The use of transition metal catalysis for the selective introduction of fluorine and difluoromethoxy groups is an active area of research. Future work may focus on the design of new ligands that can control the regioselectivity of these transformations, enabling the precise synthesis of the desired isomer.

| Synthetic Challenge | Potential Approach | Desired Outcome |

| Low yields and poor selectivity | Development of novel catalysts and ligands | Higher yields and improved isomeric purity |

| Harsh reaction conditions | Exploration of photoredox and enzymatic catalysis | Milder, more sustainable synthetic routes |

| Limited substrate scope | Late-stage functionalization strategies | Broader applicability to complex molecules |

Exploration of New Reactivity Modes and Transformations

The unique electronic properties imparted by the fluorine and difluoromethoxy substituents are expected to influence the reactivity of the aniline ring and the amino group. Future research will aim to explore and exploit these properties in novel chemical transformations.

Potential areas of focus include:

Directed Ortho-Metalation: The fluorine and difluoromethoxy groups may act as directing groups for ortho-lithiation or other metalation reactions, providing a handle for further functionalization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the substituents may activate the aniline ring towards SNA_r reactions, allowing for the introduction of a wide range of nucleophiles.

Novel Condensation Reactions: The altered nucleophilicity of the amino group could be harnessed in the development of new condensation reactions to form heterocyclic compounds or other complex structures. For example, fluoro-substituted anilino derivatives have been used in the synthesis of quinone-based compounds with potential anticancer activity. nih.gov

Advancements in Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For a molecule like this compound, where experimental data may be scarce, computational modeling can provide valuable insights and guide future research.

Future applications of computational modeling in this area include:

Predicting Reactivity and Selectivity: DFT calculations can be used to model reaction mechanisms and predict the regioselectivity of various transformations, aiding in the design of more efficient synthetic routes.

Understanding Physicochemical Properties: Computational methods can predict key properties such as acidity, basicity, and conformational preferences, which are crucial for understanding the behavior of the molecule in different environments.

Virtual Screening for Biological Activity: By modeling the interactions of this compound derivatives with biological targets, computational screening can help to identify potential drug candidates, as has been done with other fluoroaniline (B8554772) derivatives. nih.gov

Potential for Expanded Applications in Materials Science and Other Fields

While the primary interest in fluorinated anilines has traditionally been in medicinal chemistry, their unique properties also make them attractive for applications in materials science and other fields.

Future research may explore the use of this compound and its derivatives in:

Fluorinated Polymers: The incorporation of this aniline into polymer backbones could lead to the development of new materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Fluorinated polymers are already being explored for a wide range of applications, from biomedical devices to advanced membranes.

Organic Electronics: The electronic properties of fluorinated aromatic compounds make them promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of this compound could be tuned to achieve desired electronic characteristics.

Liquid Crystals: The introduction of fluorine can significantly impact the mesogenic properties of a molecule. Derivatives of this compound could be investigated for their potential as components of novel liquid crystal displays.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 3-(Difluoromethoxy)-2-fluoroaniline, and how do its structural features influence spectral data?

To characterize this compound, researchers should employ a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), FT-IR , and mass spectrometry . The presence of fluorine atoms induces distinct splitting patterns in NMR due to spin-spin coupling (e.g., ¹⁹F-¹H coupling in the difluoromethoxy group). For example, the ortho-fluoro substituent deshields adjacent protons, shifting their signals downfield. IR spectroscopy can confirm the presence of the amino (-NH₂) and difluoromethoxy (-OCF₂H) groups via N-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Comparative studies with isomers, such as 2-nitro-5-fluoroaniline, highlight how substitution patterns affect electronic environments and spectral outcomes .

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis typically involves nucleophilic substitution or fluorination reactions . A common route starts with 3-hydroxy-2-fluoroaniline, reacting with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethoxy group. Key factors include:

- Temperature control : Reactions are often conducted at –20°C to 0°C to minimize side reactions.

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) enhances electrophilic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥95% purity, as validated by HPLC .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous difluoroanilines (e.g., 3,5-dichloro-2,4-difluoroaniline) suggest:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Consult SDS for structurally similar compounds and prioritize acute toxicity testing .

Advanced Research Questions

Q. How do the electronic properties of the difluoromethoxy and fluoro substituents influence the reactivity of this compound in electrophilic substitution reactions?

The electron-withdrawing nature of both -OCF₂H and -F groups deactivates the aromatic ring, directing electrophiles to the meta and para positions relative to the amino group. Density functional theory (DFT) calculations reveal that the difluoromethoxy group exerts a stronger inductive effect than methoxy, reducing electron density at the ortho position. This is corroborated by experimental data showing preferential nitration at the para position in similar difluoromethoxy-substituted anilines .

Q. What strategies can be employed to resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies in yields often arise from reaction condition variability . To address this:

- Optimize solvent polarity : Polar aprotic solvents (e.g., DMF) improve fluorinating agent solubility.

- Monitor reaction kinetics : Use in situ IR or HPLC to identify intermediates and side products.

- Statistical design : Apply response surface methodology (RSM) to evaluate interactions between temperature, catalyst loading, and reagent stoichiometry .

Q. How can molecular docking studies inform the design of this compound derivatives as PCSK9 inhibitors?

The compound’s derivatives, such as those in PCSK9 inhibitor patents, leverage the difluoromethoxy group’s metabolic stability and hydrogen-bonding capacity . Docking simulations (e.g., AutoDock Vina) can predict binding affinities to PCSK9’s catalytic domain. For instance, replacing trifluoromethoxy with difluoromethoxy in lead compounds may enhance hydrophobic interactions while maintaining steric compatibility. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm computational predictions .

Q. Methodological Notes

- Spectral Data Interpretation : Always compare experimental spectra with computed (DFT) spectra for ambiguous signals.

- Synthetic Reproducibility : Document batch-specific parameters (e.g., humidity, reagent lot) to identify yield outliers.

- Computational-Experimental Synergy : Validate docking results with mutagenesis studies to map binding site interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.